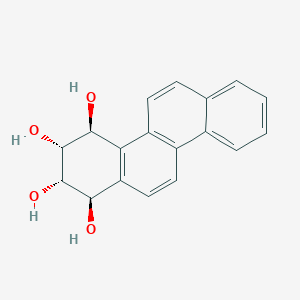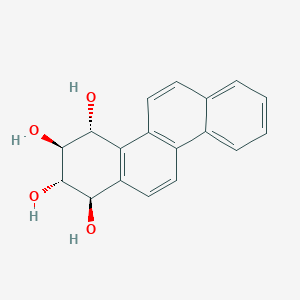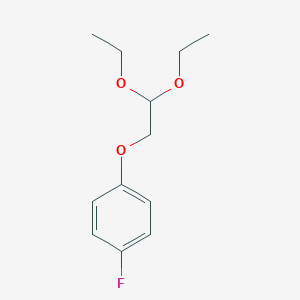
1-(2,2-Diethoxyethoxy)-4-fluorobenzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1-(2,2-Diethoxyethoxy)-4-fluorobenzene involves several chemical reactions, often starting from simpler benzene derivatives. For example, 1-fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized with a 90% yield by reacting commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid, confirmed by X-ray crystallography among other techniques (Sweeney, McArdle, & Aldabbagh, 2018).
Molecular Structure Analysis
Molecular structure analysis of related fluorobenzene compounds, such as 2,7-Diethoxy-8-(4-fluorobenzoyl)naphthalen-1-ylmethanone, reveals intricate details about their geometry. For instance, in this compound, the benzoyl groups are almost antiparallel, and the fluorobenzene rings form a dihedral angle of 14.12°, indicating specific spatial arrangements that could affect their chemical reactivity and interactions (Mouri et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving fluorobenzenes are diverse, including substitutions and interactions that significantly affect their properties. For example, the synthesis and optical characterization of platinum(II) poly-yne polymers incorporating substituted 1,4-diethynylbenzene derivatives showcase the potential for complex intermolecular interactions in these systems (Khan et al., 2003).
Aplicaciones Científicas De Investigación
Scientific Research Applications of 1-(2,2-Diethoxyethoxy)-4-fluorobenzene
Phosphodiesterase Inhibition and Heart Therapy Potential
- A series of derivatives including 1-(2,2-Diethoxyethoxy)-4-fluorobenzene were synthesized and evaluated for inotropic and chronotropic activity in isolated guinea-pig atria. These compounds demonstrated potential as phosphodiesterase (PDE) inhibitors, showing promise in heart therapy (Baker et al., 1995).
Photophysics in Poly(phenyleneethynylene)s
- The photophysical properties of 1,4-diethynylbenzenes, closely related to 1-(2,2-Diethoxyethoxy)-4-fluorobenzene, were analyzed in various states. This research provided insights into the effects of aggregation on the absorption and emission spectra of these compounds, relevant in material science (Levitus et al., 2001).
Molecular Structure and Hydrogen Bonding
- Studies on compounds similar to 1-(2,2-Diethoxyethoxy)-4-fluorobenzene, such as 1,2,3,5-tetrafluorobenzene, have explored their crystal structure, focusing on intermolecular interactions like hydrogen bonding. This research is vital for understanding the molecular assembly and properties of such fluorinated compounds (Thakur et al., 2010).
Organometallic Chemistry and Catalysis
- Fluorobenzenes, similar to 1-(2,2-Diethoxyethoxy)-4-fluorobenzene, are used in organometallic chemistry and catalysis, particularly as solvents or ligands due to their weak interaction with metal centers. This application is crucial in developing new catalytic processes and organic synthesis methods (Pike et al., 2017).
Propiedades
IUPAC Name |
1-(2,2-diethoxyethoxy)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO3/c1-3-14-12(15-4-2)9-16-11-7-5-10(13)6-8-11/h5-8,12H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISQDLGUCGVTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466181 | |
| Record name | 2-(4-fluoro-phenoxy)-acetaldehyde diethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Diethoxyethoxy)-4-fluorobenzene | |
CAS RN |
59769-37-8 | |
| Record name | 2-(4-fluoro-phenoxy)-acetaldehyde diethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


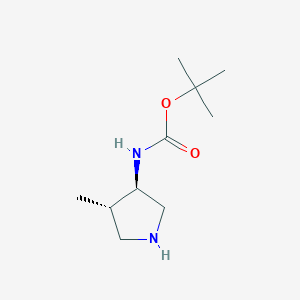

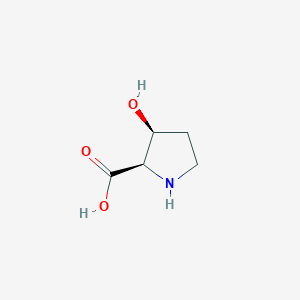
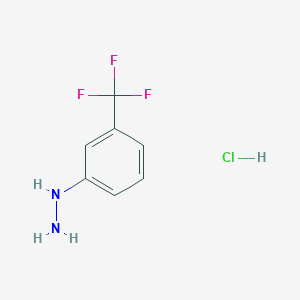
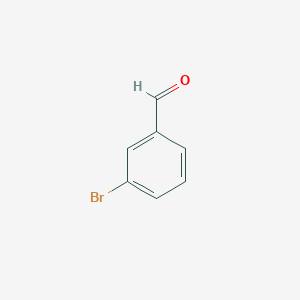
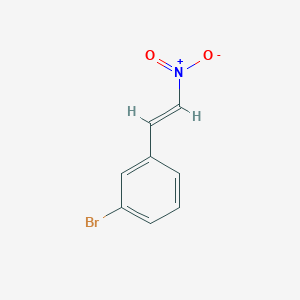
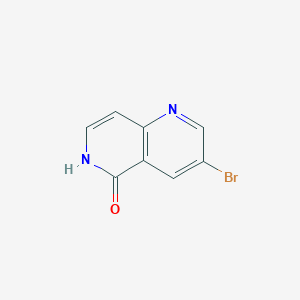
![methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B42260.png)
![5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid](/img/structure/B42264.png)
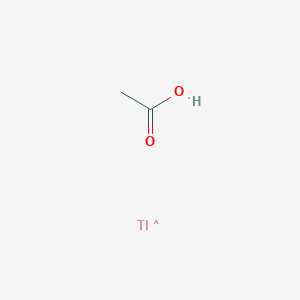
![11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42267.png)
